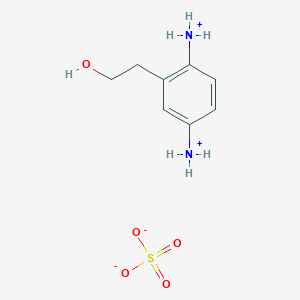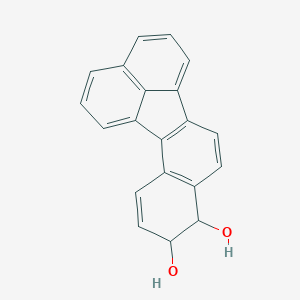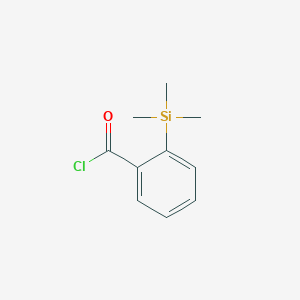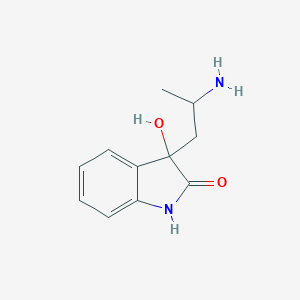
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- is a chemical compound with a molecular formula of C11H14N2O2. It is a member of the indolinone family of compounds and has been the subject of extensive scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical And Physiological Effects
Studies have shown that 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- can exert various biochemical and physiological effects in the body. These include reducing inflammation, inhibiting cancer cell proliferation, and protecting against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- in lab experiments is its ability to selectively target specific signaling pathways in the body. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)-. These include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and developing more efficient synthesis methods for the compound.
In conclusion, 2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- is a promising chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its ability to selectively target specific signaling pathways in the body makes it a valuable tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- can be synthesized through a multistep process involving the reaction of 2-aminopropylindole with various reagents such as sodium borohydride, sodium hydride, and acetic anhydride. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
properties
CAS RN |
101651-80-3 |
|---|---|
Product Name |
2-Indolinone, 3-hydroxy-3-(2-aminopropyl)- |
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(2-aminopropyl)-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-7(12)6-11(15)8-4-2-3-5-9(8)13-10(11)14/h2-5,7,15H,6,12H2,1H3,(H,13,14) |
InChI Key |
PTLNOCZKIVWOBW-UHFFFAOYSA-N |
SMILES |
CC(CC1(C2=CC=CC=C2NC1=O)O)N |
Canonical SMILES |
CC(CC1(C2=CC=CC=C2NC1=O)O)N |
synonyms |
2-INDOLINONE, 3-HYDROXY-3-(2-AMINOPROPYL)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





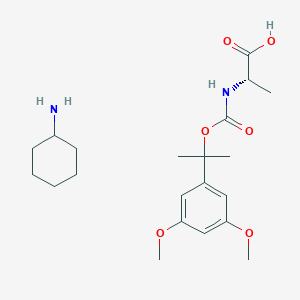
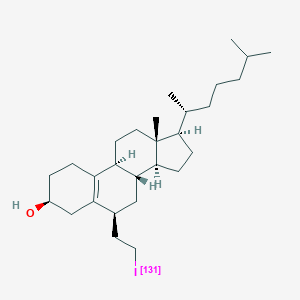
![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
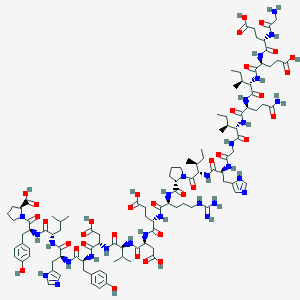
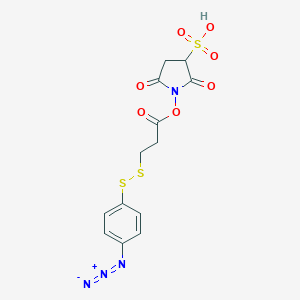
![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)
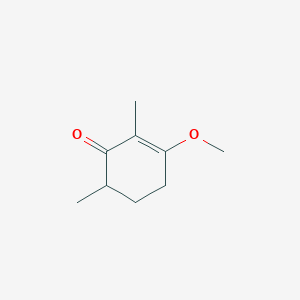
![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
